An In-depth Technical Guide to 3-Methoxy-2-(trifluoromethyl)benzyl alcohol (CAS Number 1261750-58-6)
An In-depth Technical Guide to 3-Methoxy-2-(trifluoromethyl)benzyl alcohol (CAS Number 1261750-58-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methoxy-2-(trifluoromethyl)benzyl alcohol, a fluorinated aromatic alcohol with significant potential in medicinal chemistry and materials science. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document synthesizes available information, predicted properties, and expert analysis based on closely related analogues to offer a valuable resource for researchers. The guide covers the compound's physicochemical properties, plausible synthetic routes, expected spectral characteristics, potential applications in drug discovery, and essential safety considerations. The strategic placement of the methoxy and trifluoromethyl groups on the benzyl alcohol scaffold suggests unique electronic and steric properties that can be exploited in the design of novel bioactive molecules and advanced materials.
Introduction: The Significance of Fluorinated Benzyl Alcohols
Benzyl alcohol and its derivatives are fundamental building blocks in organic synthesis, finding widespread application in the pharmaceutical, fragrance, and polymer industries. The introduction of fluorine-containing substituents, such as the trifluoromethyl (CF3) group, can dramatically alter the physicochemical and biological properties of the parent molecule. The CF3 group is highly electronegative and lipophilic, which can enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Consequently, trifluoromethylated compounds are of great interest in drug design.
3-Methoxy-2-(trifluoromethyl)benzyl alcohol is a distinct isomer within this class of compounds. The interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group at the ortho position creates a unique electronic environment on the aromatic ring, which is expected to influence its reactivity and interactions with biological systems. This guide aims to provide a detailed technical overview of this compound, laying the groundwork for its further investigation and application.
Physicochemical Properties
Detailed experimental data for 3-Methoxy-2-(trifluoromethyl)benzyl alcohol is not extensively reported. However, based on its chemical structure and data from chemical suppliers, we can summarize its key properties.
| Property | Value | Source |
| CAS Number | 1261750-58-6 | [2][3] |
| Molecular Formula | C₉H₉F₃O₂ | [2][3] |
| Molecular Weight | 206.16 g/mol | [2][3] |
| Boiling Point | 252.9 ± 40.0 °C (Predicted) | [2] |
| Density | 1.282 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 13.03 ± 0.20 (Predicted) | [2] |
Synthesis and Reaction Pathways
A potential synthetic workflow is outlined below:
Caption: Proposed synthesis of 3-Methoxy-2-(trifluoromethyl)benzyl alcohol.
Experimental Protocol (Proposed)
Step 1: Trifluoromethylation of 2-Bromo-3-methoxybenzaldehyde
This step is based on modern copper-catalyzed trifluoromethylation reactions.
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To a solution of 2-bromo-3-methoxybenzaldehyde in a suitable solvent (e.g., DMF or DMSO) is added a trifluoromethylating agent (e.g., (trifluoromethyl)trimethylsilane, TMSCF₃) and a copper(I) catalyst (e.g., CuI).
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A suitable ligand, such as 1,10-phenanthroline, may be added to facilitate the reaction.
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The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.
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Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
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The organic layer is washed, dried, and concentrated under reduced pressure to yield crude 3-Methoxy-2-(trifluoromethyl)benzaldehyde.
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Purification is achieved by column chromatography on silica gel.
Step 2: Reduction of 3-Methoxy-2-(trifluoromethyl)benzaldehyde
This is a standard reduction of an aldehyde to a primary alcohol.[4]
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The purified 3-Methoxy-2-(trifluoromethyl)benzaldehyde is dissolved in a protic solvent such as methanol or ethanol.
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Sodium borohydride (NaBH₄) is added portion-wise at 0 °C.
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The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
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The reaction is quenched by the slow addition of water or dilute acid.
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The product is extracted with an organic solvent.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 3-Methoxy-2-(trifluoromethyl)benzyl alcohol.
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Further purification, if necessary, can be performed by column chromatography or distillation under reduced pressure.
Spectral Characterization (Predicted)
¹H NMR:
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Ar-H: Multiplets in the aromatic region (δ 7.0-7.5 ppm). The substitution pattern will lead to a complex splitting pattern.
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CH₂OH: A singlet or a doublet (if coupled to the hydroxyl proton) for the benzylic protons, expected around δ 4.5-4.8 ppm.
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OCH₃: A sharp singlet for the methoxy protons, typically around δ 3.8-4.0 ppm.
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OH: A broad singlet for the hydroxyl proton, the chemical shift of which is concentration and solvent dependent.
¹³C NMR:
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Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
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CH₂OH: A signal for the benzylic carbon around δ 60-65 ppm.
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OCH₃: A signal for the methoxy carbon around δ 55-60 ppm.
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CF₃: A quartet for the trifluoromethyl carbon with a large coupling constant, typically observed further downfield.
IR Spectroscopy:
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
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C-H Stretch (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
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C-F Stretch: Strong, characteristic absorption bands in the region of 1100-1300 cm⁻¹.
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C-O Stretch: Absorptions in the 1000-1250 cm⁻¹ region for the alcohol and ether linkages.
Mass Spectrometry:
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The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 206. The fragmentation pattern would likely involve the loss of H₂O, CH₃O, and CF₃ groups.
Potential Applications in Drug Development and Research
The unique substitution pattern of 3-Methoxy-2-(trifluoromethyl)benzyl alcohol makes it a promising building block in several areas of chemical research, particularly in drug discovery.
Caption: Potential applications derived from the compound's key structural features.
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Medicinal Chemistry: The trifluoromethyl group can enhance the lipophilicity and metabolic stability of drug candidates. The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the molecule. The ortho-substitution pattern can enforce a specific conformation, which may be beneficial for binding to a biological target. This compound could serve as a key intermediate in the synthesis of novel therapeutics for a range of diseases.
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Agrochemicals: Similar to pharmaceuticals, the introduction of a trifluoromethyl group can lead to enhanced efficacy and environmental persistence of pesticides and herbicides.
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Materials Science: Fluorinated compounds often exhibit unique properties such as thermal stability and altered refractive indices, making them valuable in the development of specialty polymers and other advanced materials.
Safety and Handling
A specific Safety Data Sheet (SDS) for 3-Methoxy-2-(trifluoromethyl)benzyl alcohol is not widely available. However, based on the safety information for related compounds such as 3-(trifluoromethyl)benzyl alcohol, the following precautions should be taken:
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Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[5]
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Precautionary Measures:
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Use in a well-ventilated area.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
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Avoid breathing vapors or mist.
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Wash hands thoroughly after handling.
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Store in a tightly sealed container in a cool, dry place.
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Conclusion
3-Methoxy-2-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic compound with considerable potential as a building block in synthetic chemistry. While detailed experimental data for this specific isomer is currently scarce, this technical guide provides a comprehensive overview based on available information, predicted properties, and established chemical principles. The unique combination of a methoxy and a trifluoromethyl group in an ortho-relationship on a benzyl alcohol scaffold presents exciting opportunities for the design and synthesis of novel molecules with tailored properties for applications in drug discovery, agrochemicals, and materials science. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its potential.
References
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Ningbo Inno Pharmchem Co.,Ltd. (2026, January 8). Unlocking Innovation with 3-(Trifluoromethyl)benzyl Alcohol: Key Synthesis Applications. Retrieved February 4, 2026, from [Link]
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PubChem. (n.d.). 3-(Trifluoromethyl)benzylic alcohol. Retrieved February 4, 2026, from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 4, 2026, from [Link]
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Chemistry LibreTexts. (2021, July 5). 11.4: Synthesis of Alcohols- Oxidation-Reduction Relation Between Alcohols and Carbonyl Compounds. Retrieved February 4, 2026, from [Link]
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American Chemical Society. (2026, January 27). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. Retrieved February 4, 2026, from [Link]
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National Institutes of Health. (n.d.). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Retrieved February 4, 2026, from [Link]
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PubChem. (n.d.). 3-(Trifluoromethoxy)benzyl alcohol. Retrieved February 4, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for -. Retrieved February 4, 2026, from [Link]
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MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 4, 2026, from [Link]
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AccelaChem. (n.d.). 1261750-58-6,3-Methoxy-2-(trifluoromethyl)benzyl alcohol-AccelaChem|AccelaChemBio. Retrieved February 4, 2026, from [Link]
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